molecular formula C13H13NOS B263499 N-[2-(2-thienyl)ethyl]benzamide

N-[2-(2-thienyl)ethyl]benzamide

Cat. No. B263499
M. Wt: 231.32 g/mol
InChI Key: UOTIVHIGQMWNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-thienyl)ethyl]benzamide, also known as TEB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular weight of 235.32 g/mol. TEB has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

N-[2-(2-thienyl)ethyl]benzamide exerts its biological effects by binding to specific receptors or enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to bind to the 5-HT7 receptor and inhibit its activity, leading to the modulation of circadian rhythms. N-[2-(2-thienyl)ethyl]benzamide has also been shown to bind to the TRPV1 receptor and inhibit its activity, leading to the modulation of pain perception. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-[2-(2-thienyl)ethyl]benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.

Advantages and Limitations for Lab Experiments

N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. N-[2-(2-thienyl)ethyl]benzamide is also relatively inexpensive and readily available. However, N-[2-(2-thienyl)ethyl]benzamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[2-(2-thienyl)ethyl]benzamide has a high melting point, which can make it difficult to dissolve in some organic solvents.

Future Directions

There are several future directions for the research of N-[2-(2-thienyl)ethyl]benzamide. One direction is to study the role of N-[2-(2-thienyl)ethyl]benzamide in the modulation of other biological processes, such as angiogenesis and neuroprotection. Another direction is to develop new analogs of N-[2-(2-thienyl)ethyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and toxicity of N-[2-(2-thienyl)ethyl]benzamide in vivo. Finally, N-[2-(2-thienyl)ethyl]benzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and pain.

Synthesis Methods

The synthesis of N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-bromoethylthiophene with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give N-[2-(2-thienyl)ethyl]benzamide. The yield of this reaction is around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

N-[2-(2-thienyl)ethyl]benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. N-[2-(2-thienyl)ethyl]benzamide has also been used as a tool to study the mechanism of action of various proteins and enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the TRPV1 receptor in the modulation of pain perception.

properties

Product Name

N-[2-(2-thienyl)ethyl]benzamide

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15)

InChI Key

UOTIVHIGQMWNKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2

Origin of Product

United States

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